2,3,3',4,4'-Penta-O-acetylsucrose
2,3,3',4,4'-Penta-O-acetylsucrose
Brand Name:
Vulcanchem
CAS No.:
34382-02-0
VCID:
VC20777878
InChI:
InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1
SMILES:
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO
Molecular Formula:
C22H32O16
Molecular Weight:
552.5 g/mol
2,3,3',4,4'-Penta-O-acetylsucrose
CAS No.: 34382-02-0
Cat. No.: VC20777878
Molecular Formula: C22H32O16
Molecular Weight: 552.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34382-02-0 |
|---|---|
| Molecular Formula | C22H32O16 |
| Molecular Weight | 552.5 g/mol |
| IUPAC Name | [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] acetate |
| Standard InChI | InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1 |
| Standard InChI Key | UMOFHQSJMUINFR-ZQNATQRZSA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)CO)CO |
| SMILES | CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO |
| Canonical SMILES | CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator